Methyl 2-{[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate
Description
Methyl 2-{[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a synthetic organic compound featuring a 1,4,8-triazaspiro[4.5]dec-1-ene core substituted with a 4-methylphenyl group at position 2, a sulfonyl bridge at position 8, and a methyl benzoate ester. Its structural complexity arises from the spirocyclic system, which confers conformational rigidity, and the sulfonyl benzoate moiety, which is reminiscent of sulfonylurea herbicides .
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-15-7-9-16(10-8-15)19-20(26)24-22(23-19)11-13-25(14-12-22)31(28,29)18-6-4-3-5-17(18)21(27)30-2/h3-10H,11-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQCIQJELVOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic system, introduction of the sulfonyl group, and esterification to form the benzoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Methyl 2-{[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazaspiro Cores
Acetamide Derivatives
- Compound: 2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide Molecular Formula: C24H25F3N4O2 Molecular Weight: 458.484 g/mol Key Differences: Replaces the sulfonyl benzoate with an acetamide group and introduces a 3,4-dimethylphenyl substituent.
- Compound : G610-0077 (2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(4-methylphenyl)acetamide)
- Molecular Formula : C24H28N4O2
- Molecular Weight : 418.54 g/mol
- Key Differences : Lacks the sulfonyl bridge and benzoate ester, instead incorporating a 4-methylphenylacetamide.
- Implications : The absence of the sulfonyl group may reduce herbicidal activity but enhance bioavailability for therapeutic use .
Sulfonyl Ester Derivatives
- Compound: Ethyl 4-{[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate (BG16073) Molecular Formula: C22H22FN3O5S Molecular Weight: 459.49 g/mol Key Differences: Substitutes the 4-methylphenyl group with a 3-fluorophenyl and uses an ethyl ester instead of methyl.
Sulfonylurea Herbicides
Compound : Metsulfuron Methyl Ester
- Molecular Formula : C14H15N5O6S
- Molecular Weight : 381.36 g/mol
- Key Differences : Replaces the triazaspiro system with a triazine ring and lacks the spirocyclic structure.
- Implications: The triazine core in sulfonylureas targets acetolactate synthase (ALS) in plants, a key enzyme in branched-chain amino acid biosynthesis. The triazaspiro system in the target compound may offer enhanced binding affinity or selectivity due to conformational rigidity .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Potential Applications |
|---|---|---|---|---|
| Methyl 2-{[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate | C23H23N3O5S | 453.51 | 4-methylphenyl, sulfonyl benzoate, triazaspiro | Herbicide, enzyme inhibition |
| 2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | C24H25F3N4O2 | 458.48 | 3,4-dimethylphenyl, trifluoromethyl, acetamide | Pharmaceutical research |
| BG16073 (Ethyl 4-{[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate) | C22H22FN3O5S | 459.49 | 3-fluorophenyl, ethyl ester | Agricultural/Pharmaceutical |
| Metsulfuron Methyl Ester | C14H15N5O6S | 381.36 | Triazine ring, sulfonylurea bridge | Herbicide |
Research Findings and Implications
- Substituent Effects :
- Functional Group Influence :
Biological Activity
Methyl 2-{[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 368.44 g/mol. Its structure consists of a triazaspirodecane core, which is known to exhibit various biological activities due to the presence of multiple functional groups.
1. Anticancer Activity
Research indicates that compounds with similar structures to this compound have shown promising anticancer activity. For instance:
- Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and inhibiting cell proliferation .
- Mechanistic Insights : These compounds may alter mitochondrial membrane potential and reduce reactive oxygen species (ROS) levels in cancer cells, leading to enhanced apoptosis .
2. G Protein-Coupled Receptor (GPCR) Modulation
The biological activity of this compound may also involve modulation of GPCRs:
- Receptor Interactions : Similar compounds have been shown to interact with GPCRs, influencing pathways such as adenylyl cyclase activation and calcium signaling . This interaction can lead to various physiological responses including vasodilation and modulation of neurotransmitter release.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazaspiro compounds demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The study utilized the MTT assay to measure cell viability and flow cytometry for apoptosis analysis, revealing a dose-dependent response.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 25 | 50 | 45 |
| 50 | 25 | 70 |
Case Study 2: GPCR Activation
Another investigation focused on the effects of related compounds on GPCR-mediated signaling pathways. The results indicated that these compounds could enhance intracellular calcium levels in smooth muscle cells, suggesting potential applications in cardiovascular therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
